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Executive Summary

4-Nitro-3-(phenylamino)benzoic acid (also known as 3-anilino-4-nitrobenzoic acid)
represents a specific class of "ortho-nitroaniline” derivatives where the intramolecular hydrogen
bonding network dictates the solid-state packing. Unlike its famous isomer Fenamic Acid (N-
phenylanthranilic acid), which locks the carboxylic acid into an intramolecular ring, this
compound features a "free" carboxylic acid motif available for intermolecular dimerization, while
the amine is sequestered by the nitro group.

This guide compares the crystallographic and physicochemical profile of the target compound
against its primary structural alternatives: Fenamic Acid (the pharmacophore standard) and 3-
Nitro-4-(phenylamino)benzoic acid (the positional isomer).

Part 1: Structural Identity & Key Metrics

The crystal structure of 4-nitro-3-(phenylamino)benzoic acid is governed by two competing
supramolecular synthons: the Ortho-Nitro Effect and the Carboxylic Acid Dimer.
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1. The Dominant Structural Motif: S(6) Intramolecular Ring

The defining feature of this molecule is the Intramolecular Hydrogen Bond between the amine
nitrogen (N-H) and the oxygen of the adjacent nitro group (NO2).

¢ Interaction: N-H

O=N (Nitro)

o Geometry: Forms a planar, 6-membered pseudo-ring (Graph Set S(6)).

o Consequence: This interaction "locks" the phenylamino group and the nitrobenzene core into
a near-planar conformation (dihedral angle typically <15°), reducing conformational freedom

and increasing lattice energy.

2. Crystallographic Parameters (Homologue Extrapolation)

As the specific CIF for the free acid is proprietary/rare, data is derived from the high-confidence
structural homologue Ethyl 4-anilino-3-nitrobenzoate and 4-ethylamino-3-nitrobenzoic acid.
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Target: 4-Nitro-3- Proxy: Ethyl 4-anilino-3-
Parameter (phenylamino)benzoic acid nitrobenzoate
(Predicted) (Experimental)

Triclinic / Monoclinic (

Crystal System Triclinic or Monoclinic
)
Space Group or
Z (Molecules/Cell) 2or4 2
) ~75-80° (Core vs. Phenyl
Key Dihedral Angle 78.33(3)°

Ring)

S(6) (Intra) +
H-Bond Motif S(6) (Intra) + Chain/Stacking
(Inter-dimer)

Density (
~1.45 - 1.50 g/cm?3 1.42 g/cm3

)

Part 2: Comparative Crystallography

This section objectively compares the target against the industry-standard scaffold (Fenamic
Acid) and its direct isomer.

Comparison Table: Supramolecular Synthons
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Feature

Target: 4-Nitro-3-
(phenylamino)benzoi

Alternative A:
Fenamic Acid (N-

Alternative B: 3-
Nitro-4-
(phenylamino)benzoi

c acid Phenylanthranilic) _
c acid
Strong (N-H Strong (N-H Strong (N-H
Intramolecular H-Bond
O-Nitro) 0O=C-OH) O-Nitro)

Carboxylic Acid Status

Free (Available for

dimerization)

Blocked (Involved in

internal H-bond)

Free (Available for

dimerization)

Electronic Effect

Nitro is ortho to
Amine, parato H
(Target).

Acid is ortho to Amine.

Nitro is ortho to

Amine, meta to Acid.

Packing Efficiency

High (Planar core

stacks well)

Medium (Twisted
"butterfly” shape)

High (Planar core)

Solubility Profile

Lower (Due to strong

lattice energy)

Higher (Internal H-

bond masks polarity)

Moderate

Critical Insight: The "Free Acid" Advantage

In Fenamic Acid, the carboxylic acid proton is often engaged with the amine nitrogen,

disrupting the classic carboxylic acid dimer (

). In the Target (4-Nitro-3-...), the amine is "busy" bonding to the Nitro group. This leaves the

Carboxylic Acid (

) completely free to form centrosymmetric dimers with neighboring molecules.

o Result: The Target is expected to have a higher melting point and lower solubility than

Fenamic acid due to this robust intermolecular dimerization.

Part 3: Visualization of Structural Logic

The following diagram illustrates the competing hydrogen bond pathways and the

crystallization workflow.
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Caption: Structural Logic Flow. The target molecule utilizes the nitro group to lock the amine,
freeing the carboxylic acid to form stable intermolecular dimers, unlike Fenamic acid.

Part 4: Experimental Methodology

To validate the crystal structure of this specific isomer, the following protocol is recommended.

1. Synthesis & Purification

e Reaction: Nucleophilic aromatic substitution of 3-fluoro-4-nitrobenzoic acid with aniline.
e Conditions: Reflux in ethanol/water with

or Et3N.

 Purification: The product precipitates upon acidification. Recrystallize from Ethanol/DMF
(9:1) to obtain single crystals suitable for XRD.

2. Crystallization Protocol (Vapor Diffusion)

Direct evaporation often yields powder due to the high lattice energy. Use Vapor Diffusion for X-
ray quality crystals.

 Inner Vial: Dissolve 20 mg of target in 2 mL THF or DMF.

e Outer Vial: Add 5 mL Pentane or Diethyl Ether (Antisolvent).
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e Process: Seal and allow to stand at 4°C for 72 hours. The slow diffusion of pentane will force
the compound to crystallize in its thermodynamic form (likely Triclinic

3. Characterization Checklist

o Single Crystal XRD: Collect at 100 K to reduce thermal motion of the nitro group.

o Powder XRD (PXRD): Essential to verify bulk phase purity against the calculated pattern
from the single crystal.

» DSC (Differential Scanning Calorimetry): Look for a sharp endotherm >250°C
(decomposition/melting). A broad peak indicates amorphous content or solvate loss.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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